3-(3-methoxyphenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 3-(3-methoxyphenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core fused with a 1,2,4-oxadiazole ring. Key structural attributes include:
- Thieno[3,2-d]pyrimidin-4-one scaffold: A bicyclic system providing rigidity and π-conjugation, often associated with biological activity in kinase inhibition or antimicrobial applications.
- Methoxy groups: At the 3-position of the phenyl ring (attached to the pyrimidinone) and the 4-position of the oxadiazole-linked phenyl ring. These groups influence electronic properties (e.g., electron-donating effects) and solubility.
No direct synthesis protocols for this compound are provided in the evidence, but analogous structures (e.g., CAS 1040667-47-7, CAS 1040666-66-7) suggest synthetic routes involving:
Cyclocondensation of thiophene derivatives with nitriles or amidines.
Sulfanyl group introduction via nucleophilic substitution or thiol-ene reactions .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S2/c1-29-16-8-6-14(7-9-16)21-25-19(31-26-21)13-33-23-24-18-10-11-32-20(18)22(28)27(23)15-4-3-5-17(12-15)30-2/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZZUXMYYONTHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC(=CC=C5)OC)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methoxyphenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a novel thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological evaluation, focusing on its anticancer properties and other pharmacological effects.
Synthesis and Characterization
The synthesis of the compound involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core and the introduction of methoxyphenyl and oxadiazole substituents. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure.
Table 1: Characterization Data
| Spectroscopic Method | Observations |
|---|---|
| IR Spectroscopy | Strong carbonyl peak at 1670 cm |
| NMR (1H) | Chemical shifts indicative of aromatic protons and methoxy groups |
| Mass Spectrometry | Molecular ion peak consistent with expected molecular weight |
Anticancer Activity
Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer activity. The compound was tested against various cancer cell lines, showing promising results.
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Cell Line Studies : The compound was evaluated against several cancer cell lines including SU-DHL-6 and K562. The IC values indicated potent antiproliferative effects:
- SU-DHL-6: IC = 0.55 µM
- K562: IC = 1.68 µM
- Mechanism of Action : The compound induces apoptosis in cancer cells as evidenced by increased levels of caspase-3 activity. Flow cytometry analysis revealed a significant increase in apoptotic cells compared to controls.
Table 2: Anticancer Activity Results
| Cell Line | IC (µM) | Apoptosis Induction (%) |
|---|---|---|
| SU-DHL-6 | 0.55 | 27.51 |
| K562 | 1.68 | 22.18 |
Other Pharmacological Activities
In addition to anticancer properties, the compound's biological profile includes potential antibacterial and anti-inflammatory activities:
- Antibacterial Activity : Preliminary tests suggest moderate antibacterial effects against Gram-positive bacteria.
- Anti-inflammatory Effects : In vitro assays indicated a reduction in pro-inflammatory cytokines.
Case Studies
A recent study highlighted the synthesis and evaluation of a series of thieno[3,2-d]pyrimidine derivatives for their biological activities. Among these derivatives, the compound exhibited superior activity compared to others in its class.
Case Study Findings
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Electronic and Steric Effects
- Methoxy vs. In contrast, methyl groups (CAS 1040667-47-7) exert steric hindrance without electronic modulation . The trifluoromethyl group in introduces strong electron-withdrawing effects, which may enhance binding affinity to electron-rich enzyme pockets.
- Oxadiazole Ring Variations: The 4-methoxyphenyl-oxadiazole in the target compound offers two hydrogen-bond acceptors (N and O), whereas the phenyl-oxadiazole in lacks methoxy-derived H-bond donors.
Solubility and Pharmacokinetics
- Methoxy Groups : Improve aqueous solubility compared to methyl or trifluoromethyl analogues, as seen in the target compound vs. .
- Molecular Weight : The target compound (462.5 g/mol) lies within the acceptable range for drug-likeness (Rule of Five), whereas (543.6 g/mol) may face challenges in membrane permeability.
Preparation Methods
Formation of the Thieno[3,2-d]pyrimidine Skeleton
The thieno[3,2-d]pyrimidin-4-one scaffold is typically synthesized from 2-aminothiophene-3-carboxylic acid derivatives . A common route involves:
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Cyclocondensation : Reacting 2-aminothiophene-3-carbonitrile with urea or thiourea under acidic conditions to form the pyrimidine ring. For example, heating at 120–140°C in acetic acid yields the 4-oxo derivative.
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Substitution at Position 3 : Introducing the 3-methoxyphenyl group via alkylation. Using 3-methoxybenzyl chloride in the presence of a base like potassium carbonate in DMF at 80°C achieves this substitution.
Table 1: Representative Conditions for Thieno-pyrimidinone Synthesis
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclocondensation | Urea, AcOH, 130°C, 6 hr | 72 | |
| 3-Substitution | 3-Methoxybenzyl chloride, K₂CO₃, DMF, 80°C | 65 |
Preparation of the Oxadiazole Intermediate
Synthesis of 3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl)methanol
The oxadiazole moiety is constructed via cyclization of a nitrile and hydroxamic acid:
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Hydroxamic Acid Formation : 4-Methoxybenzohydroxamic acid is prepared by reacting 4-methoxybenzonitrile with hydroxylamine hydrochloride in ethanol under reflux.
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Cyclization : The hydroxamic acid is treated with chloroacetyl chloride in the presence of triethylamine to form the oxadiazole ring. Subsequent reduction of the chloromethyl group to a hydroxymethyl group using sodium borohydride yields the alcohol intermediate.
Table 2: Oxadiazole Intermediate Synthesis
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Hydroxamic Acid | NH₂OH·HCl, EtOH, reflux, 4 hr | 85 | |
| Cyclization | ClCH₂COCl, Et₃N, CH₂Cl₂, 0°C to RT | 78 | |
| Reduction | NaBH₄, THF, 0°C, 2 hr | 90 |
Coupling of Fragments via Sulfanyl Linkage
Activation and Alkylation
The hydroxymethyl oxadiazole is converted to a bromomethyl derivative using phosphorus tribromide (PBr₃) in dichloromethane. This reactive intermediate undergoes nucleophilic substitution with the thiol group at position 2 of the thieno-pyrimidinone core:
Table 3: Coupling Reaction Optimization
| Condition | Variant | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Base | NaH vs. K₂CO₃ | 68 vs. 52 | 98% vs. 95% | |
| Solvent | THF vs. DMF | 68 vs. 60 | 98% vs. 97% | |
| Temperature | 0°C → RT vs. RT only | 68 vs. 55 | 98% vs. 96% |
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water).
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.82–6.85 (m, 8H, aromatic), 4.92 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃).
-
HRMS : m/z calculated for C₂₃H₂₀N₄O₃S₂ [M+H]⁺: 487.1194; found: 487.1198.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example, cyclocondensation of the thieno-pyrimidinone core achieves 75% yield in 1 hour vs. 6 hours under conventional heating.
Solid-Phase Synthesis
A patent (US20220135586A1) describes immobilizing the thieno-pyrimidinone on Wang resin, followed by oxadiazole coupling and cleavage. This method offers easier purification but lower yields (50–60%).
Challenges and Optimization Strategies
-
Oxadiazole Stability : The oxadiazole ring is prone to hydrolysis under acidic conditions. Using anhydrous solvents and neutral pH during coupling is critical.
-
Thiol Oxidation : The thiol intermediate must be handled under inert atmosphere to prevent disulfide formation.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors improve heat transfer and reduce reaction times. A patent notes a 15% yield increase when using microreactors for the cyclocondensation step .
Q & A
Q. What are the key synthetic strategies for this compound?
The synthesis involves multi-step reactions:
- Step 1: Cyclocondensation of substituted thienopyrimidinone precursors with functionalized oxadiazole intermediates under reflux conditions (e.g., ethanol or DMF at 80–100°C) .
- Step 2: Sulfanyl group introduction via nucleophilic substitution or thiol-ene reactions, often requiring catalysts like triethylamine .
- Step 3: Final purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization via -NMR, -NMR, and FTIR to confirm regioselectivity and purity . Critical Note: Optimize solvent polarity to minimize by-products (e.g., dichloromethane for oxadiazole coupling) .
Q. Which spectroscopic methods are critical for structural confirmation?
- -NMR: Identify methoxy protons (δ 3.7–3.9 ppm) and aromatic protons from thienopyrimidinone/oxadiazole moieties (δ 7.0–8.5 ppm) .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm mass error .
- FTIR: Detect C=O stretching (~1700 cm) and C-S bonds (~650 cm) .
Q. What structural features contribute to its pharmacological potential?
- Thieno[3,2-d]pyrimidinone core: Imparts π-π stacking with biological targets (e.g., kinase ATP-binding pockets) .
- 1,2,4-Oxadiazole ring: Enhances metabolic stability and hydrogen-bonding interactions .
- Methoxyphenyl substituents: Modulate lipophilicity and membrane permeability .
Advanced Research Questions
Q. How can computational methods predict bioactivity and binding modes?
- Molecular Docking: Use AutoDock Vina to model interactions with targets like EGFR or PARP. Key residues (e.g., Lys745 in EGFR) may form hydrogen bonds with the oxadiazole moiety .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites for derivatization .
- MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
Q. How to resolve contradictions in reported biological activity data?
- Assay Variability: Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times to reduce discrepancies in IC values .
- Structural Analog Comparison: Compare with derivatives like 3-(4-chlorophenyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one to isolate substituent effects .
- Metabolite Screening: Use LC-MS to identify degradation products that may interfere with activity assays .
Q. What strategies optimize reaction yields and scalability?
- Solvent Screening: Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis and easier purification .
- Catalyst Selection: Test Pd(OAc) vs. CuI for Suzuki-Miyaura couplings; CuI may reduce metal contamination in APIs .
- Flow Chemistry: Implement continuous flow systems for exothermic steps (e.g., oxadiazole ring closure) to improve safety and throughput .
Q. How to address synthetic challenges like regioselectivity?
- Protecting Groups: Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during sulfanyl incorporation .
- Stepwise Synthesis: Isolate intermediates (e.g., hydrazine derivatives) before cyclization to avoid cross-reactivity .
- Temperature Control: Lower reaction temperatures (<50°C) to favor kinetic over thermodynamic products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
